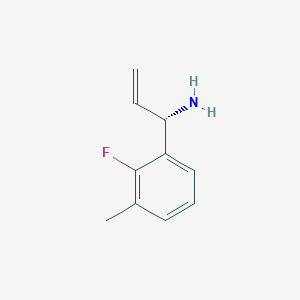
(1S)-1-(2-Fluoro-3-methylphenyl)prop-2-enylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(2-Fluoro-3-methylphenyl)prop-2-enylamine is an organic compound that belongs to the class of amines. It features a fluorinated aromatic ring and a prop-2-enylamine group, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-Fluoro-3-methylphenyl)prop-2-enylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-methylbenzaldehyde and an appropriate amine.
Reaction Conditions: The key steps may include condensation reactions, reduction, and purification processes. Specific reagents and catalysts are used to achieve the desired stereochemistry and purity.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-(2-Fluoro-3-methylphenyl)prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions may introduce different functional groups onto the aromatic ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S)-1-(2-Fluoro-3-methylphenyl)prop-2-enylamine may be used as a building block for the synthesis of more complex molecules. Its unique structure can be leveraged in the development of new materials and catalysts.
Biology
In biological research, the compound may be studied for its potential interactions with biological targets. Its fluorinated aromatic ring may impart specific binding properties to enzymes or receptors.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic effects. Its structure may be optimized to develop new drugs with specific pharmacological activities.
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals, agrochemicals, or pharmaceuticals. Its unique properties may make it suitable for specific applications.
Mécanisme D'action
The mechanism of action of (1S)-1-(2-Fluoro-3-methylphenyl)prop-2-enylamine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The fluorinated aromatic ring may enhance binding affinity and specificity, while the amine group may participate in hydrogen bonding or other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other fluorinated aromatic amines, such as:
- (1S)-1-(2-Fluorophenyl)prop-2-enylamine
- (1S)-1-(3-Fluoro-4-methylphenyl)prop-2-enylamine
- (1S)-1-(2-Fluoro-3-chlorophenyl)prop-2-enylamine
Uniqueness
The uniqueness of (1S)-1-(2-Fluoro-3-methylphenyl)prop-2-enylamine lies in its specific substitution pattern on the aromatic ring and the stereochemistry of the prop-2-enylamine group. These features may impart distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C10H12FN |
|---|---|
Poids moléculaire |
165.21 g/mol |
Nom IUPAC |
(1S)-1-(2-fluoro-3-methylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H12FN/c1-3-9(12)8-6-4-5-7(2)10(8)11/h3-6,9H,1,12H2,2H3/t9-/m0/s1 |
Clé InChI |
JXNHCUDVKPLFBT-VIFPVBQESA-N |
SMILES isomérique |
CC1=C(C(=CC=C1)[C@H](C=C)N)F |
SMILES canonique |
CC1=C(C(=CC=C1)C(C=C)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carboxamide](/img/structure/B13028967.png)
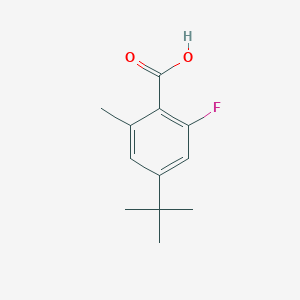

![3,3-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B13028987.png)
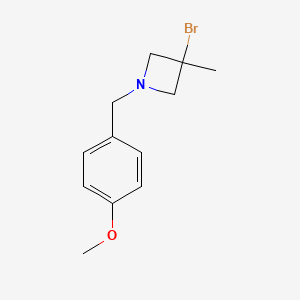
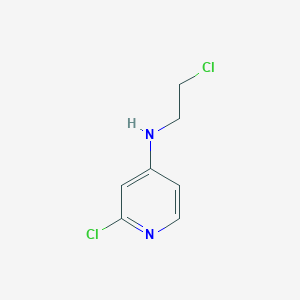
![(1R,2R,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate](/img/structure/B13029003.png)
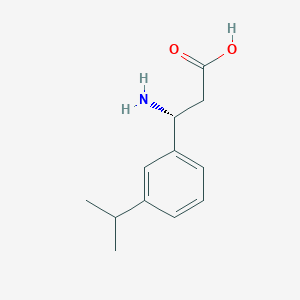
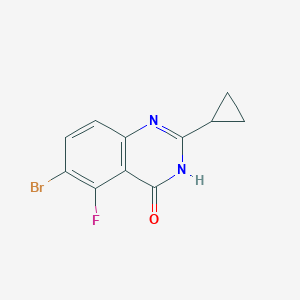
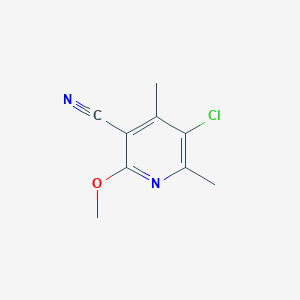
![7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13029028.png)
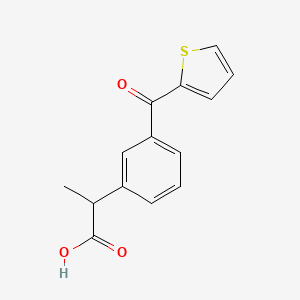
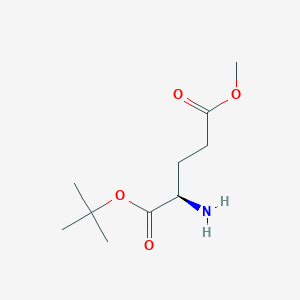
![6-Bromo-4-iodothieno[2,3-D]pyrimidine](/img/structure/B13029045.png)
